molecular formula C16H12O8 B190373 Patuletin CAS No. 519-96-0

Patuletin

Cat. No. B190373
CAS RN: 519-96-0
M. Wt: 332.26 g/mol
InChI Key: JMIFIYIEXODVTO-UHFFFAOYSA-N
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Description

Patuletin is a naturally occurring flavonoid found in some plants and fruits, including blueberries, apples, and cranberries. It is a potent antioxidant, anti-inflammatory, and anti-cancer compound. It has been studied for its potential therapeutic effects in a variety of diseases, including cancer and cardiovascular disease.

Scientific Research Applications

  • Antimelanogenic Activity : Patuletin isolated from Inula japonica flowers showed significant antimelanogenic effects in B16F10 melanoma cells and zebrafish embryos. It dose-dependently reduced melanogenesis and L-DOPA oxidation in cells and decreased melanin pigmentation in embryos (Lee & Kim, 2021).

  • Antioxidant and Radical Scavenging Activities : this compound from Urtica urens showed anti-inflammatory and antimicrobial activities. It also has antioxidant activity and free radical scavenging effects, particularly in rats treated with aflatoxin B1, indicating potential for protecting against aflatoxicosis (ABDEL-WAHHAB et al., 2005).

  • Molecular Recognition and Green Synthesis : this compound was used to synthesize gold nanoparticles, which were highly fluorescent and showed potential as chemical sensors (Ateeq et al., 2015).

  • Antiproliferative, Necrotic, and Apoptotic Activity in Cancer : Research on this compound and quercetagetin extracted from Tagetes species indicated their potential as anticancer agents, with this compound showing enhanced potency due to a methoxyl group (Alvarado-Sansininea et al., 2018).

  • Preventive Potential Against COVID-19 : Computational studies revealed that this compound, isolated from Tagetes patula, may have a preventive effect against COVID-19. It showed a significant structural similarity and binding potential with SARS-CoV-2 RNA-dependent RNA polymerase (Metwaly et al., 2022).

  • Anti-Inflammatory Efficacy : this compound and patulitrin isolated from Tagetes patula were found to inhibit acute inflammation in mice models, suggesting their potential use in anti-inflammatory treatments (Yasukawa & Kasahara, 2013).

  • Cytotoxic and Genotoxic Effects : Studies on Tagetes patula flower extracts indicated cytotoxic and genotoxic effects, which could be attributed to this compound. This suggests potential application in cancer treatment, although further studies are required for clinical justification (Azhar et al., 2019).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFIYIEXODVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199864
Record name Patuletin
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Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Patuletin
Source Human Metabolome Database (HMDB)
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CAS RN

519-96-0
Record name Patuletin
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Record name Patuletin
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Record name Patuletin
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Record name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4-benzopyrone
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Record name PATULETIN
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Record name Patuletin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

262 - 264 °C
Record name Patuletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of patuletin against Pseudomonas aeruginosa?

A1: this compound exhibits anti-virulence activity against Pseudomonas aeruginosa primarily by inhibiting LasR. [] LasR is a transcriptional regulator crucial for quorum sensing and the production of various virulence factors in this bacterium. [] By binding to LasR, this compound disrupts its activity, leading to a downstream reduction in biofilm formation, pyocyanin production, and proteolytic activity. []

Q2: How does this compound impact fatty acid synthase (FASN) in breast cancer cells?

A2: this compound demonstrates anti-proliferative effects in breast cancer cells by inhibiting both the gene expression and activity of FASN. [] This enzyme plays a key role in fatty acid biosynthesis, a process often dysregulated in cancer cells. []

Q3: What is the role of this compound in modulating the inflammatory response?

A3: this compound exhibits anti-inflammatory properties through several mechanisms. It can inhibit the production of pro-inflammatory factors like reactive oxygen species (ROS), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in stimulated neutrophils. [] Additionally, this compound demonstrates efficacy in reducing inflammation in acute inflammation models, suppressing hind-paw edema induced by carrageenin and histamine, and inhibiting ear edema induced by 12-O-tetradecanoylphorbol-13-acetate and arachidonic acid. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C16H12O7 and a molecular weight of 316.26 g/mol. []

Q5: What spectroscopic techniques are typically used to characterize this compound?

A5: Various spectroscopic techniques, including UV-visible, multistage mass spectrometry (MS), and 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, are employed for the structural elucidation of this compound and its derivatives. [, , , ]

Q6: How does specific deuteration contribute to the study of this compound?

A6: Specific deuteration at the C(8) position of this compound and related flavonoids, achieved through keto-enol tautomerism in deuterium-donating solvents, provides valuable insights into their structure and reactivity. [] This technique aids in the identification and quantification of these compounds in complex biological matrices. []

Q7: How has computational chemistry been employed to investigate the anti-viral potential of this compound?

A7: Molecular docking studies have revealed that this compound exhibits a strong binding affinity for the active pocket of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). [] This interaction suggests a potential inhibitory effect on viral replication. [] Molecular dynamics simulations and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have further supported the stability of this binding interaction. []

Q8: How do computational studies contribute to understanding the alpha-amylase inhibitory potential of this compound and its derivatives?

A8: Molecular docking studies have demonstrated that this compound and some of its derivatives exhibit significant binding affinity for alpha-amylase, a key enzyme involved in carbohydrate digestion. [] These findings suggest their potential as antidiabetic agents by inhibiting carbohydrate digestion and controlling hyperglycemia. [] Molecular dynamics simulations further confirm the stability of these interactions, supporting their potential as alpha-amylase inhibitors. []

Q9: How do structural modifications of this compound influence its anti-proliferative activity?

A9: The presence of a methoxyl group at the C6 position of this compound has been shown to enhance its anti-proliferative activity compared to quercetin, which lacks this substitution. [] This highlights the importance of specific structural motifs for the biological activity of this compound. []

Q10: How does glycosylation impact the biological activity of this compound?

A10: The presence and type of sugar moieties attached to the this compound aglycone can significantly influence its biological activity. For example, this compound 3-O-rutinoside has been identified as the major flavonoid in certain Echinacea species. [] Additionally, different this compound glycosides have shown varying degrees of inhibition against alpha-amylase and lipase enzymes, highlighting the structure-activity relationship of this compound derivatives. []

Q11: What in vitro assays have been used to assess the anti-inflammatory potential of this compound?

A11: The anti-inflammatory activity of this compound has been evaluated in vitro using models such as DPPH and ORAC-FL assays to assess its antioxidant potential. [] Further, its inhibitory effects on pro-inflammatory factors like ROS, IL-8, and TNF-α in stimulated neutrophils have been investigated. []

Q12: What in vivo models have been used to study the therapeutic potential of this compound?

A12: The therapeutic potential of this compound has been investigated in vivo using various animal models. For instance, its anti-inflammatory activity has been studied in carrageenan-induced paw edema and pleurisy models in rats. [] Additionally, its anti-diabetic effects have been evaluated in streptozotocin-induced diabetic rats. []

Q13: What analytical techniques are commonly employed for the quantification of this compound?

A13: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for the quantification of this compound in plant extracts and formulations. [, ] This technique allows for the separation and identification of this compound from other compounds present in the sample matrix. [, ]

Q14: How is the quality control of this compound ensured during its isolation and formulation?

A14: Quality control of this compound is crucial to ensure its safety and efficacy. Techniques such as HPLC, MS, and NMR are employed to verify the identity, purity, and stability of this compound in raw materials, extracts, and final formulations. [, , ]

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